

Technical Guide: 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid

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Compound of Interest

Compound Name: 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid**, a key building block in medicinal chemistry and drug discovery. The document details its physicochemical properties, a robust experimental protocol for its synthesis via Suzuki-Miyaura cross-coupling, standard characterization methods, and its application in the development of targeted protein degraders.

Physicochemical and Structural Data

The quantitative properties of **3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid** are summarized below. This data is essential for experimental design, reaction stoichiometry, and analytical characterization.

Property	Value	Reference
Molecular Weight	305.37 g/mol	[1] [2] [3]
Molecular Formula	C ₁₇ H ₂₃ NO ₄	[1] [4]
Monoisotopic Mass	305.16272 Da	[4]
CAS Number	828243-30-7	[2]
Appearance	White to off-white solid	
Solubility	Soluble in methanol, dichloromethane, DMSO	

Experimental Protocols

Synthesis via Suzuki-Miyaura Cross-Coupling

The synthesis of **3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid** is reliably achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method provides a high-yielding and scalable route to the target compound.

Reaction Scheme:

Figure 1. Synthetic scheme for the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

- 3-Bromobenzoic acid
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
- Potassium carbonate (K₂CO₃)
- 1,4-Dioxane (anhydrous)
- Deionized water (degassed)

- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Argon or Nitrogen gas

Procedure:

- To a Schlenk flask, add 3-bromobenzoic acid (1.0 eq), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.1 eq), and potassium carbonate (3.0 eq).
- Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).
- Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
- Add a degassed mixture of 1,4-dioxane and water (e.g., a 4:1 ratio).
- Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours under the inert atmosphere.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer sequentially with water and brine.
- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product as a solid.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Prepare a sample by dissolving 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Acquire ^1H NMR and ^{13}C NMR spectra on a 400 MHz or higher spectrometer.
- Expected ^1H NMR signals: Resonances corresponding to the aromatic protons of the benzoic acid moiety, the piperidine ring protons, and the nine equivalent protons of the tert-butyl group.
- Expected ^{13}C NMR signals: Resonances for the carboxyl carbon, aromatic carbons, piperidine carbons, and the quaternary and methyl carbons of the Boc protecting group.

Mass Spectrometry (MS):

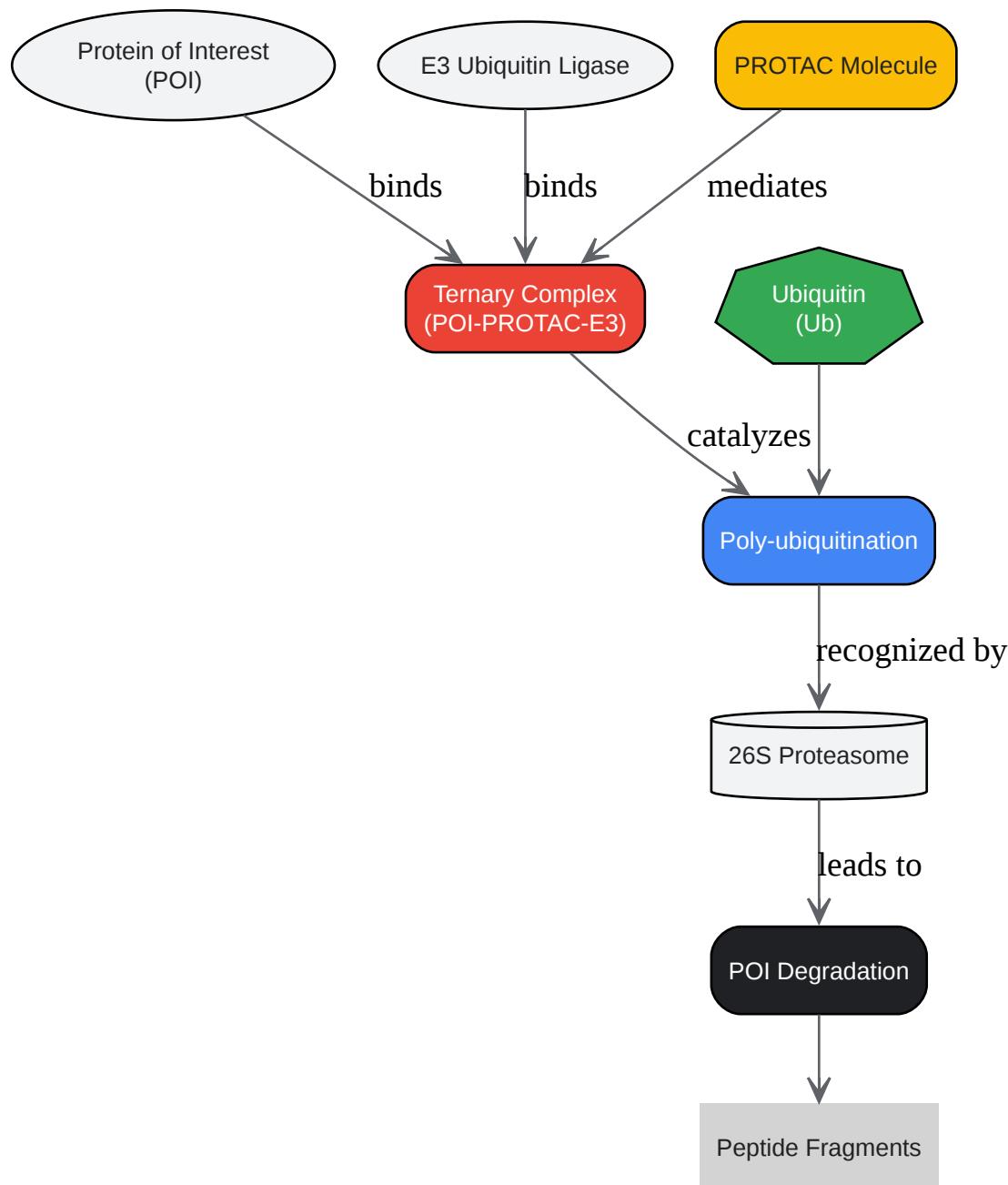
- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Analyze the sample using Electrospray Ionization (ESI) mass spectrometry in both positive and negative ion modes.
- Expected result (Positive ion mode): A prominent peak corresponding to the $[\text{M}+\text{H}]^+$ adduct at $\text{m/z} \approx 306.17$.
- Expected result (Negative ion mode): A prominent peak corresponding to the $[\text{M}-\text{H}]^-$ adduct at $\text{m/z} \approx 304.16$.

Application in Drug Discovery: PROTAC Linker

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid is a valuable bifunctional linker, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs). The piperidine ring provides a semi-rigid scaffold, while the benzoic acid offers a versatile attachment point for connecting to a ligand that binds to a target protein. The Boc-protected amine allows for orthogonal synthesis strategies.

PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects them.

The workflow below illustrates the general mechanism of action for a PROTAC, where a molecule like **3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid** would be a component of the "Linker".



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Figure 2. General mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).

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